molecular formula C11H23NO B15161784 Heptanamide, N-(2-methylpropyl)- CAS No. 142521-04-8

Heptanamide, N-(2-methylpropyl)-

Cat. No.: B15161784
CAS No.: 142521-04-8
M. Wt: 185.31 g/mol
InChI Key: DYQCYTHCHNSRBF-UHFFFAOYSA-N
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Description

Heptanamide, N-(2-methylpropyl)- (IUPAC name: N-isobutylheptanamide) is a branched aliphatic amide with a molecular formula C₁₁H₂₃NO. Its structure consists of a seven-carbon heptanamide backbone substituted with a 2-methylpropyl (isobutyl) group at the nitrogen atom. This compound is notable for its intermediate polarity, influenced by the amide functional group and hydrophobic isobutyl chain.

Properties

CAS No.

142521-04-8

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(2-methylpropyl)heptanamide

InChI

InChI=1S/C11H23NO/c1-4-5-6-7-8-11(13)12-9-10(2)3/h10H,4-9H2,1-3H3,(H,12,13)

InChI Key

DYQCYTHCHNSRBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NCC(C)C

Origin of Product

United States

Preparation Methods

Heptanamide, N-(2-methylpropyl)- can be synthesized through an acylation reaction. A common preparation method involves reacting heptanoic acid with an amine in the presence of an acid catalyst under suitable conditions . This reaction typically requires controlled temperature and pressure to ensure optimal yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous processing to achieve higher efficiency and consistency.

Chemical Reactions Analysis

Heptanamide, N-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert heptanamide, N-(2-methylpropyl)- to its corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Heptanamide, N-(2-methylpropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of heptanamide, N-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it can catalyze the conversion of limonene-1,2-epoxide to limonene-1,2-diol, indicating its role in enzymatic reactions . The compound’s effects are mediated through its binding to target enzymes or receptors, leading to subsequent biochemical and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aliphatic Amides with Varied Chain Lengths

N-(2-Methylpropyl) Octadecanamide (C₂₂H₄₅NO)
  • Structure : Features an 18-carbon (octadecanamide) backbone with the same isobutyl substituent.
  • Comparison : The longer alkyl chain enhances lipophilicity, making it less water-soluble than Heptanamide, N-(2-methylpropyl)-. This property is critical in its role as a quality marker in herbal studies, where stability and detection thresholds are prioritized .
Property Heptanamide, N-(2-methylpropyl)- N-(2-Methylpropyl) Octadecanamide
Molecular Formula C₁₁H₂₃NO C₂₂H₄₅NO
Chain Length C7 C18
Key Application Pharmaceutical intermediates Herbal quality control
Lipophilicity (logP)* Moderate (~3.5) High (~8.2)

*Estimated via computational models.

N-[2-[2-(Dimethylamino)ethylamino]ethyl]heptanamide (C₁₄H₃₀N₄O)
  • Structure : Heptanamide with a complex diethylenetriamine-derived substituent.
  • Comparison: The additional dimethylamino groups introduce basic character, enhancing solubility in acidic environments. Such derivatives are explored in drug delivery systems for improved bioavailability .

Aromatic and Heterocyclic Analogs

(2SR)-2-[4-(2-Methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide
  • Structure : Aromatic backbone with chiral centers and a phenylethyl group.
  • This contrasts with the flexible aliphatic chain of Heptanamide, N-(2-methylpropyl)- .

Fluorinated and Phosphorus-Containing Derivatives

N-[4-[2,4-bis(2-methylbutan-2-yloxy)phenyl]butyl]-dodecafluoroheptanamide
  • Structure : Fully fluorinated heptanamide with bulky substituents.
  • Comparison : Fluorination drastically increases chemical inertness and thermal stability. Such compounds are utilized in high-performance materials or surfactants .
Fosamprenavir (Calcium Salt)
  • Structure : Contains a sulfonamide and isobutyl group in a complex antiretroviral drug.
  • Comparison : Demonstrates how the isobutyl group contributes to target binding in HIV protease inhibitors. The amide group here is part of a larger pharmacophore, unlike the simpler Heptanamide derivatives .

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